molecular formula C20H14ClN3O3S B11302082 5-amino-1-(1,3-benzodioxol-5-yl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one

5-amino-1-(1,3-benzodioxol-5-yl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11302082
M. Wt: 411.9 g/mol
InChI Key: JYVYXUSAHQGRSE-UHFFFAOYSA-N
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Description

5-amino-1-(1,3-benzodioxol-5-yl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a combination of several functional groups, including an amino group, a benzodioxole ring, a chlorophenyl group, a thiazole ring, and a pyrrolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(1,3-benzodioxol-5-yl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the benzodioxole and thiazole derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzodioxole ring.

    Reduction: Reduction reactions could target the nitro group if present or other reducible functional groups.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings, where halogen atoms or other substituents can be replaced by nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules, potentially leading to new materials or pharmaceuticals.

Biology

The compound’s structure suggests it could interact with biological targets, making it a candidate for drug discovery and development. It may exhibit activity against certain enzymes or receptors.

Medicine

Potential medicinal applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its biological activity and mechanism of action.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 5-amino-1-(1,3-benzodioxol-5-yl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one exerts its effects would depend on its interaction with molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(1,3-benzodioxol-5-yl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one
  • 5-amino-1-(1,3-benzodioxol-5-yl)-4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one

Uniqueness

The uniqueness of 5-amino-1-(1,3-benzodioxol-5-yl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H14ClN3O3S

Molecular Weight

411.9 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C20H14ClN3O3S/c21-12-3-1-11(2-4-12)14-9-28-20(23-14)18-15(25)8-24(19(18)22)13-5-6-16-17(7-13)27-10-26-16/h1-7,9,22,25H,8,10H2

InChI Key

JYVYXUSAHQGRSE-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1C2=CC3=C(C=C2)OCO3)C4=NC(=CS4)C5=CC=C(C=C5)Cl)O

Origin of Product

United States

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